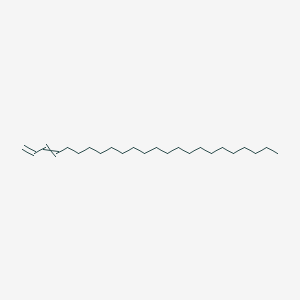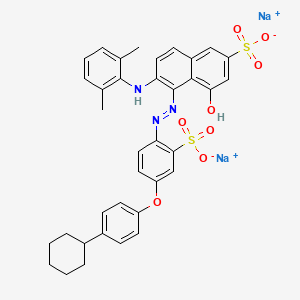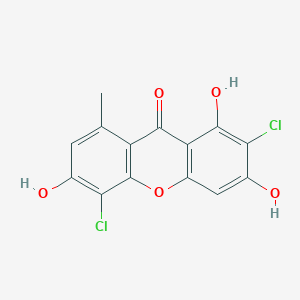
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide is a quaternary ammonium compound Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners
准备方法
The synthesis of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide typically involves the following steps:
Formation of the Decyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction using a suitable decyl halide.
Introduction of the Formylphenoxy Group: The formylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with a formylating agent.
Quaternization: The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
化学反应分析
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide has several scientific research applications, including:
Chemistry: It can be used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Industry: It can be used in the formulation of cleaning agents, fabric softeners, and other industrial products.
作用机制
The mechanism of action of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the hydrophobic decyl chain, which allows the compound to integrate into the lipid bilayer. The formylphenoxy group may also contribute to the compound’s overall antimicrobial activity.
相似化合物的比较
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its use in various industrial applications as a surfactant and disinfectant.
The uniqueness of this compound lies in its specific structure, which combines a decyl chain, a formylphenoxy group, and a trimethylammonium group. This combination may offer distinct advantages in terms of antimicrobial activity and solubility compared to other quaternary ammonium compounds.
属性
CAS 编号 |
73000-51-8 |
|---|---|
分子式 |
C20H34BrNO2 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
10-(4-formylphenoxy)decyl-trimethylazanium;bromide |
InChI |
InChI=1S/C20H34NO2.BrH/c1-21(2,3)16-10-8-6-4-5-7-9-11-17-23-20-14-12-19(18-22)13-15-20;/h12-15,18H,4-11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
LZULCLDFEHHQGE-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCCCCCCCCOC1=CC=C(C=C1)C=O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
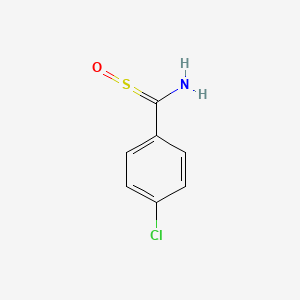
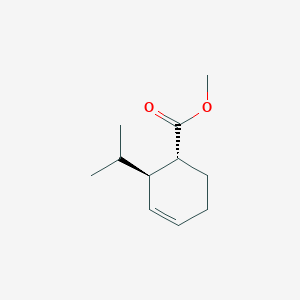
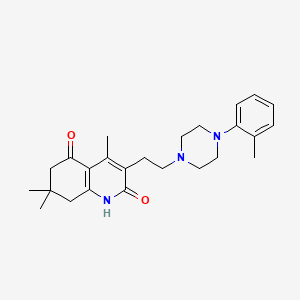
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
